molecular formula C20H23FN4O4S B11113325 Methyl 5-carbamoyl-2-({[4-(4-fluorophenyl)piperazin-1-yl]acetyl}amino)-4-methylthiophene-3-carboxylate

Methyl 5-carbamoyl-2-({[4-(4-fluorophenyl)piperazin-1-yl]acetyl}amino)-4-methylthiophene-3-carboxylate

Cat. No.: B11113325
M. Wt: 434.5 g/mol
InChI Key: ZNCGMBGTAHWQFB-UHFFFAOYSA-N
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Description

METHYL 5-CARBAMOYL-2-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiophene ring, a piperazine moiety, and a fluorophenyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-CARBAMOYL-2-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the piperazine moiety, and the attachment of the fluorophenyl group. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-CARBAMOYL-2-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

METHYL 5-CARBAMOYL-2-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases or conditions.

    Industry: It can be used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of METHYL 5-CARBAMOYL-2-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, piperazine-containing molecules, and fluorophenyl-substituted compounds. Examples include:

  • Thiophene-2-carboxylate derivatives
  • N-(4-fluorophenyl)piperazine derivatives
  • Fluorophenylacetamides

Uniqueness

METHYL 5-CARBAMOYL-2-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H23FN4O4S

Molecular Weight

434.5 g/mol

IUPAC Name

methyl 5-carbamoyl-2-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C20H23FN4O4S/c1-12-16(20(28)29-2)19(30-17(12)18(22)27)23-15(26)11-24-7-9-25(10-8-24)14-5-3-13(21)4-6-14/h3-6H,7-11H2,1-2H3,(H2,22,27)(H,23,26)

InChI Key

ZNCGMBGTAHWQFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)C(=O)N

Origin of Product

United States

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